molecular formula C21H18ClN5O2S B2638075 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide CAS No. 587002-19-5

2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2638075
CAS No.: 587002-19-5
M. Wt: 439.92
InChI Key: QATFVLYZIMBPTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its structural resemblance to purines, enabling interactions with enzymatic targets such as kinases and phosphodiesterases . The core structure features a pyrazolo[3,4-d]pyrimidine ring substituted at the 1-position with a 4-chlorophenyl group and at the 4-position with a sulfanyl-linked acetamide moiety. The acetamide nitrogen is further substituted with a 4-ethoxyphenyl group. The 4-chlorophenyl group enhances lipophilicity and may improve target binding via hydrophobic interactions, while the 4-ethoxyphenyl substituent balances solubility and metabolic stability due to its moderate electron-donating properties .

Properties

IUPAC Name

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2S/c1-2-29-17-9-5-15(6-10-17)26-19(28)12-30-21-18-11-25-27(20(18)23-13-24-21)16-7-3-14(22)4-8-16/h3-11,13H,2,12H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATFVLYZIMBPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide involves multiple steps. One common method includes the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with thiourea to form the pyrazolo[3,4-d]pyrimidine core. The final step involves the reaction with 4-ethoxyphenylacetyl chloride to yield the target compound .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. The specific compound under review has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer lines.

  • Mechanism of Action : The compound may act by inhibiting key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway. Inhibitors of this pathway have shown promise in various cancer types, including breast and lung cancers.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Pyrazolo derivatives are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes.

  • Case Studies : In vitro studies have demonstrated that the compound can reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) . This suggests potential therapeutic applications in treating inflammatory diseases like rheumatoid arthritis.

Kinase Inhibition

The compound is hypothesized to inhibit specific kinases involved in cancer progression and inflammation. For instance, it may target serine-threonine kinases such as p70S6K and Akt, which are crucial for cellular growth signals .

Bioactivity Against Microbial Strains

Emerging studies have indicated that pyrazolo derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria . This broad-spectrum activity may be attributed to their ability to disrupt bacterial cell wall synthesis or inhibit protein synthesis.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine production in LPS-stimulated cells
AntimicrobialEffective against various bacterial strains
Kinase inhibitionTargets p70S6K and Akt pathways

Mechanism of Action

The compound exerts its effects by inhibiting specific enzymes and signaling pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorophenyl and 4-chlorophenyl groups (electron-withdrawing) in analogues enhance binding to hydrophobic enzyme pockets, whereas the 4-ethoxyphenyl (electron-donating) in the target compound improves solubility .

Key Findings :

  • The target compound’s 4-ethoxyphenyl group may reduce off-target effects compared to bulkier substituents (e.g., trifluoromethoxy in ), which could interfere with selectivity .
  • Pyrazolo[3,4-b]pyridine derivatives exhibit distinct activity profiles due to altered ring geometry, highlighting the importance of core heterocycle selection.

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Data

Compound LogP Solubility (µg/mL) Metabolic Stability (t₁/₂, min) References
Target Compound 3.8 12.5 45
2-{[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide 4.5 5.2 68
N-(4-Acetamidophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide 2.9 28.7 32

Analysis :

  • The target compound’s logP (3.8) reflects a balance between lipophilicity and solubility, critical for oral bioavailability. The 4-ethoxyphenyl group contributes to this balance, whereas the trifluoromethoxy group in increases logP at the expense of solubility.
  • The acetamidophenyl analogue shows superior solubility but lower metabolic stability, likely due to susceptibility to amidase-mediated hydrolysis.

Biological Activity

The compound 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a novel derivative within the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its potential pharmacological properties. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the sulfanyl group and the 4-ethoxyphenyl acetamide moiety enhances its potential for interactions with biological targets.

Anticancer Activity

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives can inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. The inhibition of CDKs is associated with the induction of apoptosis in cancer cells such as MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .

Anti-inflammatory Effects

In vitro studies have demonstrated that related compounds can modulate inflammatory pathways. Specifically, they have been shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated microglia, suggesting potential neuroprotective effects in models of neuroinflammation . This anti-inflammatory action is significant for conditions like Parkinson's disease, where inflammation contributes to neuronal damage.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in various physiological processes. For example, it has shown potential as an acetylcholinesterase inhibitor, which is relevant for treating neurodegenerative diseases like Alzheimer's . Additionally, studies have indicated strong inhibitory activity against urease, an enzyme linked to various pathological conditions including urinary tract infections .

Pharmacological Studies and Case Reports

Several pharmacological studies have assessed the biological activity of similar compounds:

  • Antibacterial Activity : Compounds with similar structures have demonstrated moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis .
  • Docking Studies : Molecular docking studies have elucidated the binding interactions of these compounds with target proteins, providing insights into their mechanism of action at the molecular level .
  • Case Studies : A notable case study involved the synthesis and evaluation of a series of derivatives that included the sulfanyl group. These derivatives were tested for their pharmacological efficacy and showed promising results in reducing inflammation and inhibiting tumor cell proliferation .

Summary Table of Biological Activities

Activity TypeFindings
Cytotoxicity Significant activity against MCF-7 and HCT-116 cell lines .
Anti-inflammatory Inhibition of NO production in LPS-stimulated microglia .
Enzyme Inhibition Strong inhibition of acetylcholinesterase and urease .
Antibacterial Moderate activity against Salmonella typhi and Bacillus subtilis .

Q & A

Q. What novel applications emerge from its heterocyclic core?

  • Methodological Answer : Explore hybrid derivatives (e.g., pyrazolo-triazolo-pyrimidines) for multi-target therapies. Synthesis involves cyclocondensation of hydrazine derivatives with carbonyl intermediates, followed by Suzuki coupling for aryl diversification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.